

# improving the performance of anthanthrene-based solar cells

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## Compound of Interest

Compound Name: Anthanthrene

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## Technical Support Center: Anthanthrene-Based Solar Cells

This center provides researchers, scientists, and material development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the fabrication and characterization of **anthanthrene**-based solar cells.

## Frequently Asked Questions (FAQs)

Q1: What are the key performance parameters of an organic solar cell (OSC)?

A1: The performance of an OSC is primarily evaluated by four key parameters derived from a current density-voltage (J-V) curve under simulated sunlight:

- **Power Conversion Efficiency (PCE or  $\eta$ ):** The overall efficiency of the device in converting light energy into electrical energy. State-of-the-art non-fullerene acceptor (NFA) based OSCs have achieved PCEs over 20%.[\[1\]](#)
- **Open-Circuit Voltage ( $V_{oc}$ ):** The maximum voltage the solar cell can produce when no current is flowing. It is influenced by the energy levels of the donor and acceptor materials.
- **Short-Circuit Current Density ( $J_{sc}$ ):** The maximum current density the solar cell can produce when the voltage across it is zero. It is primarily dependent on the material's ability to absorb

light and generate charge carriers.[2]

- Fill Factor (FF): A measure of the "squareness" of the J-V curve, representing the ratio of the maximum power from the solar cell to the theoretical maximum power. It is sensitive to charge transport and recombination within the device.[3]

Q2: Why is the morphology of the bulk heterojunction (BHJ) active layer so critical?

A2: The morphology, or the nanoscale structure of the mixed donor and acceptor materials in the active layer, is crucial for all four stages of the photovoltaic process: (a) light absorption, (b) exciton generation, (c) exciton dissociation into free charges, and (d) charge collection at the electrodes.[4][5] An ideal morphology provides a large interfacial area between the donor and acceptor for efficient exciton dissociation and continuous, phase-separated pathways for electrons and holes to travel to their respective electrodes without recombination.[6]

Q3: What role do interfacial layers (ETLs and HTLs) play in device performance?

A3: Electron Transport Layers (ETLs) and Hole Transport Layers (HTLs) are critical for efficient charge collection and for preventing charge recombination at the electrodes.[4] The HTL facilitates the movement of holes to the anode while blocking electrons, and the ETL facilitates electron transport to the cathode while blocking holes. Proper energy level alignment between these layers, the active layer, and the electrodes is essential to minimize energy barriers and improve Voc and FF.[7][8]

Q4: How can the performance of **anthanthrene**-based materials be improved through molecular design?

A4: Molecular design is a key strategy for enhancing performance. This includes:

- Side-Chain Engineering: Modifying the alkyl side chains on the **anthanthrene** core or acceptor molecule can effectively regulate molecular orientation, crystallinity, and blend film morphology, which can reduce energy loss and lead to a higher Voc.[9]
- End-Group Modification: The electron-accepting end groups on non-fullerene acceptors are crucial for tuning the material's absorption spectrum and frontier molecular orbital (FMO) energy levels.[10]

- **Core Engineering:** Expanding the fused-ring core of the acceptor can enhance near-infrared (NIR) absorption and electron mobility, leading to a simultaneous increase in both  $J_{sc}$  and  $V_{oc}$ .[\[11\]](#)
- **Varying Anchoring Groups:** In dye-sensitized solar cells (DSSCs), the number and type of anchoring groups (like cyanoacrylic acid) that bind the dye to the semiconductor (e.g.,  $TiO_2$ ) significantly impact device efficiency.[\[12\]](#)[\[13\]](#)

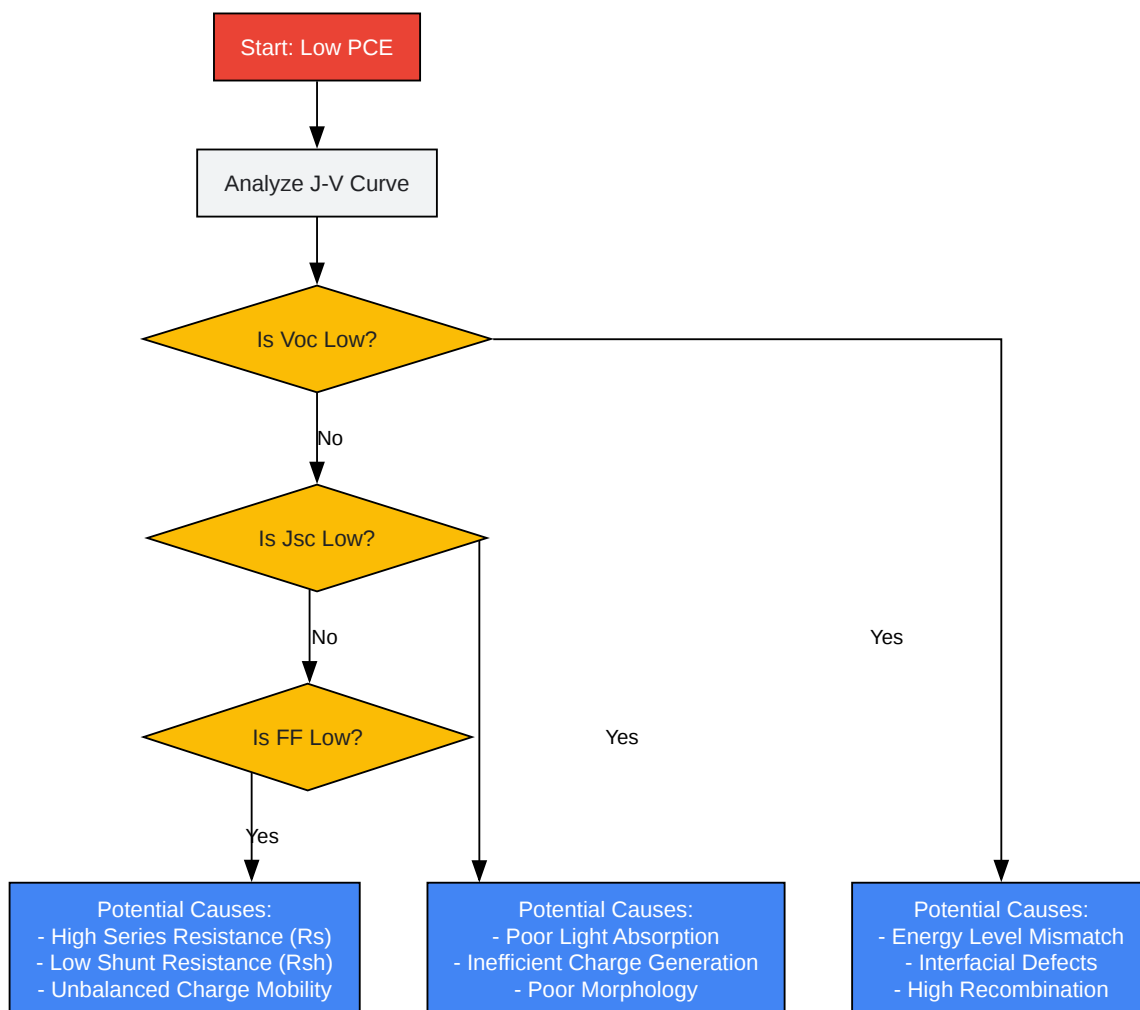
## Troubleshooting Guide

This guide addresses common performance issues in a question-and-answer format.

Issue: Overall Low Power Conversion Efficiency (PCE)

Q: My device has a very low PCE. Where should I start troubleshooting?

A: A low PCE can result from issues with  $V_{oc}$ ,  $J_{sc}$ , or FF. The first step is to analyze the J-V curve to identify which parameter is most affected. The shape of the curve can provide clues; for example, a "sloped" curve indicates high series resistance, while a shallow slope near the  $V_{oc}$  suggests high shunt resistance (leakage current). A logical troubleshooting workflow can help isolate the issue.



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*Caption: A logical workflow for troubleshooting low PCE in solar cells.*

### Sub-Issue 1: Low Open-Circuit Voltage (Voc)

Q: My Voc is significantly lower than expected. What are the common causes?

A: A low Voc is typically related to energy level misalignment or excessive recombination.

Potential Cause	Recommended Action / Check
Energy Level Mismatch	Verify the HOMO level of the anthanthrene-based donor and the LUMO level of the acceptor. The energy difference between these levels largely determines the maximum possible Voc. <a href="#">[6]</a> <a href="#">[13]</a>
Poor Interfacial Layers	Ensure the ETL and HTL materials have appropriate energy levels that facilitate charge extraction and block opposing charge carriers. Defects at the ZnO-active layer interface, for example, can be passivated with modifying layers. <a href="#">[7]</a> <a href="#">[8]</a>
High Charge Recombination	High recombination rates reduce Voc. This can be caused by poor morphology (donor and acceptor not properly separated) or impurities in the active layer. Try optimizing the annealing temperature or using solvent additives to improve morphology.
Device Degradation	Exposure to air or moisture can create traps and degrade interfaces, lowering Voc. Ensure all fabrication and testing are done in an inert (e.g., nitrogen) environment.

#### Sub-Issue 2: Low Short-Circuit Current Density (Jsc)

Q: My Jsc is low. What factors should I investigate?

A: Low Jsc points to problems with light absorption, charge generation, or charge transport.

Potential Cause	Recommended Action / Check
Poor Light Absorption	The active layer may be too thin to absorb sufficient light. Check the absorption spectrum of your blend film. Consider increasing the layer thickness, but be aware this can also increase series resistance. Some material designs specifically target broader NIR absorption to boost Jsc. <a href="#">[11]</a>
Suboptimal Morphology	If the donor/acceptor domains are too large, excitons may not reach an interface to dissociate. If they are too small, charge transport pathways may be disrupted. Optimize blend ratio, solvent choice, additives, and annealing conditions.
High Series Resistance	Resistance in the electrodes (e.g., ITO) or poor contacts can impede current collection. Verify the conductivity of your transparent electrode and ensure clean, well-defined contacts. <a href="#">[14]</a>
Optical Spacing Effects	The thickness of each layer in the device stack can create optical interference effects. Ensure the active layer is positioned at an anti-node of the light's electric field to maximize absorption.

## Table 1: Impact of Molecular Engineering on NFA Performance

This table summarizes how modifications to non-fullerene acceptors (NFAs) can impact device performance, often leading to Jsc improvements.

Acceptor Modification Strategy	Polymer Donor	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Reference
Reference Acceptor (4TIC-2F)	PM6	-	-	-	10.03	<a href="#">[9]</a>
Side-Chain Engineering (4TIC-C8-2F)	PM6	-	-	-	12.65	<a href="#">[9]</a>
Reference Acceptor (PTB7-Th:PC71BM)	PTB7-Th	0.82	17.5	70.6	9.1	<a href="#">[7]</a>
Interfacial Layer (BPTI-C3NH3I)	PTB7-Th	0.82	17.5	70.6	10.2	<a href="#">[7]</a>

### Sub-Issue 3: Low Fill Factor (FF)

Q: My J-V curve is very "sloped," resulting in a low FF. What does this mean?

A: A low FF is a classic sign of poor charge transport and/or high recombination, often linked to parasitic resistances.

Potential Cause	Recommended Action / Check
High Series Resistance ( $R_s$ )	<p>This is the most common cause. It results from poor carrier mobility, thick active layers, or high-resistance electrodes/interfacial layers.<sup>[14]</sup></p> <p>Check the thickness and quality of all layers.</p> <p>Unbalanced mobilities (electron mobility <math>\neq</math> hole mobility) can also contribute.</p>
Low Shunt Resistance ( $R_{sh}$ )	<p>This indicates leakage current pathways in the device, where charges bypass the intended circuit. It can be caused by pinholes in the active layer or electrical shorts due to rough morphology or substrate contamination. Ensure thorough substrate cleaning and uniform film deposition.</p>
Non-Ohmic Contacts	<p>An energy barrier between the transport layers and the electrodes can impede charge collection, acting as a diode in opposition to the solar cell and reducing FF. Verify that your electrode work functions match the energy levels of your transport layers.</p>
Charge Traps/Recombination	<p>Impurities or morphological defects can trap charges, leading to bimolecular recombination before they are collected. Use high-purity materials and optimize film morphology.</p>

## Experimental Protocols

### Protocol: Fabrication of a Standard Inverted BHJ Solar Cell

This protocol outlines the steps for fabricating a bulk heterojunction (BHJ) device with an inverted architecture (e.g., ITO/ETL/Active Layer/HTL/Metal).

#### 1. Substrate Cleaning:

- Load patterned ITO-coated glass substrates into a substrate rack.



- Sonicate sequentially in a cleaning solution (e.g., 1% Hellmanex), deionized (DI) water, acetone, and isopropanol (IPA) for 15 minutes each.<sup>[15]</sup>
- After the final IPA sonication, rinse thoroughly with DI water and dry the substrates under a stream of high-purity nitrogen gas.
- Immediately transfer to a UV-Ozone cleaner for 15 minutes to remove organic residues and improve the ITO work function.

## 2. Electron Transport Layer (ETL) Deposition:

- Prepare a ZnO nanoparticle solution or a sol-gel precursor solution (e.g., zinc acetate in 2-methoxyethanol).
- Inside a nitrogen-filled glovebox, deposit the ETL onto the ITO substrate via spin-coating (e.g., 3000 rpm for 30 seconds).
- Anneal the substrates on a hotplate at the required temperature (e.g., 150-200°C for 10 minutes) to form a uniform ZnO layer. Let cool completely.

## 3. Active Layer Deposition:

- Prepare a solution of the **anthanthrene**-based donor and a suitable non-fullerene acceptor (e.g., Y6 or ITIC derivatives) in a chlorinated solvent like chloroform or chlorobenzene. The concentration and donor:acceptor ratio must be optimized.
- Small amounts of additives (e.g., 1,8-diiodooctane or 1-chloronaphthalene) may be used to fine-tune morphology.
- Spin-coat the active layer solution onto the ETL. The spin speed and time will determine the film thickness (typically 80-120 nm).
- If required, perform solvent vapor annealing or thermal annealing (e.g., 110°C for 10 minutes) to optimize the BHJ morphology.

## 4. Hole Transport Layer (HTL) Deposition:

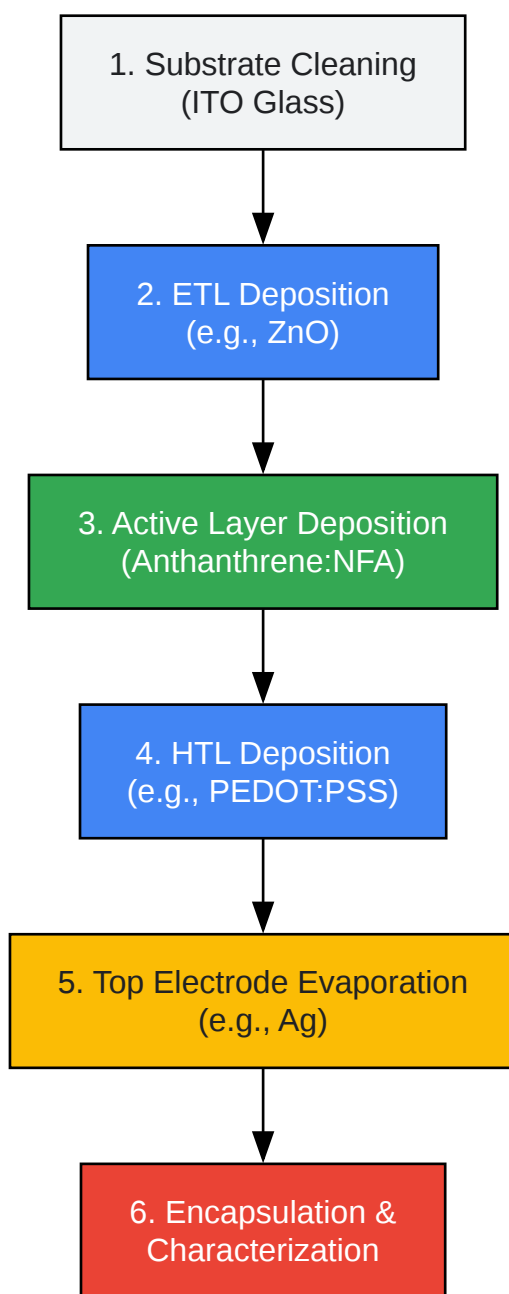
- Prepare a solution for the HTL, such as PEDOT:PSS (filtered) or a solution-processable metal oxide like MoO<sub>x</sub>.
- Spin-coat the HTL directly on top of the active layer (e.g., 4000 rpm for 40 seconds for PEDOT:PSS).
- Anneal the device on a hotplate (e.g., 120°C for 10 minutes) to remove residual solvent.

#### 5. Top Electrode Evaporation:

- Transfer the substrates to a high-vacuum thermal evaporator (<10<sup>-6</sup> Torr).
- Using a shadow mask to define the active area, evaporate a thick layer (80-100 nm) of a high work function metal, typically Silver (Ag) or Gold (Au), to serve as the top contact.

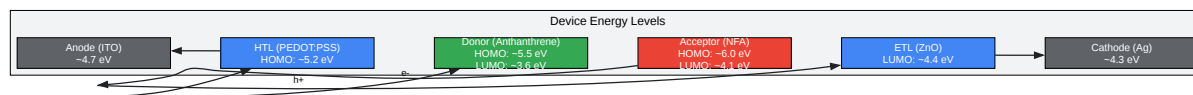
#### 6. Device Encapsulation and Characterization:

- For stability testing, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.
- Characterize the completed devices using a solar simulator (AM1.5G, 100 mW/cm<sup>2</sup>) connected to a source meter to obtain J-V curves.
- Measure the External Quantum Efficiency (EQE) to determine the device's spectral response.



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*Caption: A standard workflow for fabricating inverted organic solar cells.*



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*Caption: Energy level diagram showing charge separation and transport.*

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